molecular formula C19H15ClN2O4 B4080314 5-(2-chloro-4-nitrophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide

5-(2-chloro-4-nitrophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide

Cat. No.: B4080314
M. Wt: 370.8 g/mol
InChI Key: WVHILKBHNXWVKU-UHFFFAOYSA-N
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Description

5-(2-chloro-4-nitrophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 2,5-dimethylaniline, in the presence of a coupling agent like EDCI or DCC.

    Substitution reactions: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-nitrophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chloro-4-nitrophenyl)furan-2-carboxamide
  • N-(2,5-dimethylphenyl)furan-2-carboxamide
  • 5-(2-chloro-4-nitrophenyl)-N-phenylfuran-2-carboxamide

Uniqueness

5-(2-chloro-4-nitrophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide is unique due to the specific combination of substituents on the phenyl rings and the furan carboxamide core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-3-4-12(2)16(9-11)21-19(23)18-8-7-17(26-18)14-6-5-13(22(24)25)10-15(14)20/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHILKBHNXWVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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